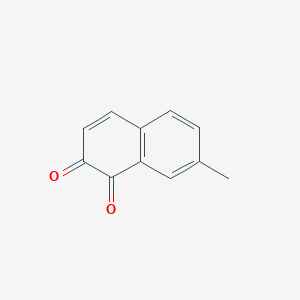
7-Methylnaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylnaphthalene-1,2-dione, also known as menadione, is a synthetic naphthoquinone derivative. It is a bright yellow crystalline compound with the molecular formula C11H8O2. This compound is often referred to as vitamin K3 due to its role as a precursor in the synthesis of vitamins K1 and K2 .
Synthetic Routes and Reaction Conditions:
Oxidation of 2-Methylnaphthalene: One of the most common methods for synthesizing this compound involves the oxidation of 2-methylnaphthalene using reagents such as chromic acid or potassium permanganate.
Demethylation of 2-Methyl-1,4-dimethoxynaphthalene: Another approach includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene.
Electrochemical Synthesis: This method involves the electrochemical oxidation of 2-methyl-1,4-dihydroxynaphthalene.
Industrial Production Methods:
- Industrial production typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various quinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and other mild reducing agents are used for reduction reactions.
Major Products:
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Substituted naphthoquinones
Applications De Recherche Scientifique
7-Methylnaphthalene-1,2-dione has a broad range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Methylnaphthalene-1,2-dione involves its conversion to active forms of vitamin K. This conversion is facilitated by the enzyme NQO1, which reduces menadione to menadiol. Menadiol is then converted to vitamin K2 by the prenyltransferase action of UBIAD1 . This process is essential for the carboxylation of glutamate residues in certain proteins, which is critical for blood coagulation .
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinone: A parent compound of menadione, used in various chemical syntheses.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with similar properties.
Vitamin K1 (Phylloquinone): A naturally occurring form of vitamin K, primarily involved in photosynthesis in plants.
Vitamin K2 (Menaquinone): A form of vitamin K synthesized by bacteria and involved in bone and cardiovascular health.
Uniqueness: 7-Methylnaphthalene-1,2-dione is unique due to its synthetic origin and its role as a precursor to both vitamins K1 and K2. Its ability to penetrate the blood-brain barrier and its involvement in various physiological processes make it a compound of significant interest in both research and industry .
Propriétés
Numéro CAS |
115754-04-6 |
|---|---|
Formule moléculaire |
C11H8O2 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
7-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6H,1H3 |
Clé InChI |
QHWZOJRMCOZVIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
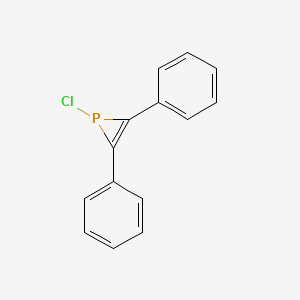
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

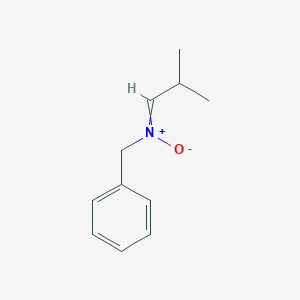
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
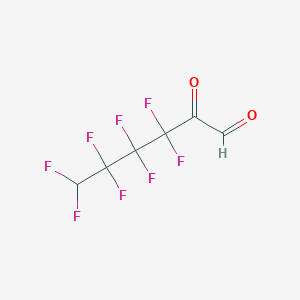

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
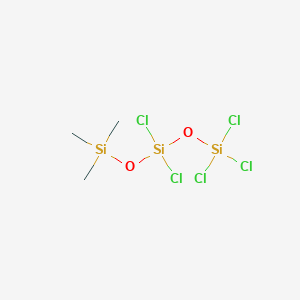

![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
